Methyl 4-nitro-2-(trifluoromethyl)benzoate
Overview
Description
“Methyl 4-nitro-2-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 900254-47-9 . It has a molecular weight of 249.15 and its IUPAC name is this compound . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(13(15)16)4-7(6)9(10,11)12/h2-4H,1H3
. This code provides a specific textual representation of the compound’s molecular structure. It is stored in a refrigerator and shipped at room temperature . The physical form is a white to yellow powder or crystals .
Scientific Research Applications
Cell Migration Inhibitor Research
Methyl 4-nitro-2-(trifluoromethyl)benzoate has been investigated for its potential as a micro-molecular compound in inhibiting the migration capacity of various malignant tumor cells. The compound exhibited notable effectiveness in inhibiting cell migration of tumor cells like lung cancer, liver cancer, and melanoma cells. It has also shown promising results in inhibiting tumor growth in mice without affecting the body weight, indicating minimal toxicity. This highlights its potential as a new drug for treating malignant tumors (Li et al., 2010).
Androgen Receptor Modulator Research
Studies have shown that this compound is part of a series of potent selective androgen receptor modulators (SARMs) that are being developed for androgen-dependent diseases. Pharmacokinetics and metabolism studies in rats have provided insights into its low clearance, moderate volume of distribution, and extensive metabolism, indicating its potential as a novel therapeutic agent (Wu et al., 2006).
Antihyperglycemic Agent Research
The compound has been part of structure-activity relationship (SAR) studies and characterized as a potent antihyperglycemic agent. It showed significant potential in reducing plasma glucose levels in diabetic mice models, suggesting its utility in managing diabetes (Kees et al., 1996).
Prodrug for Chemotherapy Research
As a potential prodrug for benzimidazole derivatives, this compound has been studied for its biological effects against Echinococcus multilocularis metacestodes, the causative agent of alveolar hydatid disease (AHD). Significant morphological damage to the parasite was observed, suggesting its role in AHD chemotherapy (Walchshofer et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 4-nitro-2-(trifluoromethyl)benzoate is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals and pesticides . The specific targets of this compound can vary depending on the final product it is used to create. For instance, it has been used in the synthesis of drugs targeting the TRPV1 receptor .
Biochemical Pathways
This compound is involved in the synthesis of various compounds, each of which may affect different biochemical pathways. For example, when used in the synthesis of a TRPV1 receptor antagonist, it could potentially influence pain perception and inflammatory responses .
Result of Action
The results of the action of this compound are dependent on the final product it is used to synthesize. For instance, if it is used in the synthesis of a TRPV1 receptor antagonist, the result could be a reduction in pain perception .
Action Environment
The action of this compound is influenced by various environmental factors during its synthesis into a final product. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Its stability and efficacy could also be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
Properties
IUPAC Name |
methyl 4-nitro-2-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(13(15)16)4-7(6)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDFHCYVCFQUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200604 | |
Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900254-47-9 | |
Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900254-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-nitro-2-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301200604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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